

# A Comprehensive Technical Guide to the Physicochemical Properties of Carboplatin-d4

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## Compound of Interest

Compound Name: Carboplatin-d4

Cat. No.: B15143148

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This document provides an in-depth overview of the core physicochemical properties of **Carboplatin-d4**, a deuterated analog of the widely used antineoplastic agent, Carboplatin. Primarily utilized as an internal standard for quantitative analysis, a thorough understanding of its characteristics is essential for accurate bioanalytical method development and research applications.

## Core Physicochemical Properties

**Carboplatin-d4** is the deuterium-labeled version of Carboplatin, with four hydrogen atoms on the cyclobutane ring replaced by deuterium.<sup>[1][2][3]</sup> This isotopic substitution results in a higher molecular weight but does not significantly alter the fundamental physicochemical properties compared to the unlabeled compound. Therefore, the data for unlabeled Carboplatin serves as a reliable reference. **Carboplatin-d4** is commercially available as a white to off-white solid or crystalline powder.<sup>[1][3][4]</sup>

Table 1: General Physicochemical Properties of **Carboplatin-d4**

Property	Value	Source(s)
Chemical Name	(SP-4-2)-Diamimine[1,1-cyclobutane-d4-di(carboxylato-kO)(2-)]platinum	[2][3][5]
Synonyms	CBDCA-d4, NSC 241240-d4, Paraplatin-d4	[1][3][6]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> D <sub>4</sub> N <sub>2</sub> O <sub>4</sub> Pt	[1][2][5]
Molecular Weight	375.27 - 375.3 g/mol	[2][7][8]
Appearance	White to off-white crystalline solid/powder	[1][3][4]
Unlabeled CAS No.	41575-94-4	[1][2][9]

| Purity | ≥95% - ≥98% |[2][6] |

Table 2: Solubility and Melting Point Data (Referenced from Carboplatin)

Property	Value	Medium	Source(s)
Melting Point	~200 °C (decomposition)	N/A	[4]
	228-230 °C	N/A	[9][10]
Solubility	~14 mg/mL	Water	[11][12][13]
	10 mg/mL	Water	[10]
	Sparingly soluble	Water	[9]
	~1 mg/mL	PBS (pH 7.2)	[6]
	10 mg/mL	Water with 5% Glucose	
	Virtually insoluble	Ethanol, Acetone, Dimethylacetamide	[11][13]

| pH (1% solution)| 5.0 - 7.0 | Water |[11][13] |

## Stability and Storage

The stability of Carboplatin, and by extension **Carboplatin-d4**, is a critical factor for its use in both clinical and research settings.

- **Solid State:** As a crystalline solid, Carboplatin is stable and should be stored at controlled room temperature or refrigerated (2-8°C), protected from light.[3][4][9] One supplier recommends storage at -20°C for long-term stability of four years or more.[6]
- **Aqueous Solutions:** Aqueous solutions of Carboplatin should be prepared fresh, as storing them for more than one day is not recommended.[6] However, reconstituted solutions at 10 mg/mL have been found to be stable for up to 5 days at room temperature (25°C).[14] Stock solutions can be aliquoted and frozen at -20°C, where they are stable for up to 3 months.
- **Infusion Solutions:** The stability in infusion fluids is dependent on the diluent, concentration, and storage conditions.
  - In 5% Dextrose in Water (D5W), a 0.2 mg/mL solution is stable for 24 hours at room temperature.[15]
  - In 0.9% Sodium Chloride, stability varies with concentration and temperature. Solutions of 0.5 mg/mL, 2.0 mg/mL, and 4.0 mg/mL are chemically stable for 3, 5, and 7 days, respectively, at room temperature.[16] Under refrigeration (4°C), all tested concentrations in sodium chloride were stable for at least seven days.[16]

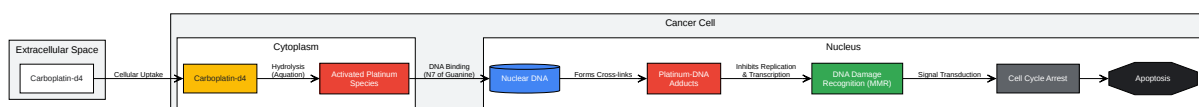
## Mechanism of Action

Carboplatin exerts its cytotoxic effects through a mechanism shared with its parent compound, cisplatin. It functions as a DNA alkylating agent, a process that is not specific to any particular phase of the cell cycle.[13][17] The key steps are outlined below and illustrated in the signaling pathway diagram.

- **Cellular Uptake and Activation:** After entering the cell, the stable 1,1-cyclobutanedicarboxylate ligand undergoes slow hydrolysis, a process known as aquation.

[18][19] This reaction replaces the ligand with water molecules, creating a positively charged, reactive platinum species.[17][18]

- DNA Binding: The activated platinum complex then interacts with nucleophilic sites on DNA, primarily binding to the N7 position of purine bases, particularly guanine.[17][20]
- Cross-link Formation: This binding leads to the formation of DNA adducts, predominantly intrastrand and interstrand DNA cross-links.[17][21] These cross-links create a physical distortion in the DNA helix.
- Inhibition of Cellular Processes: The DNA adducts block DNA replication and transcription, preventing cell division and function.[1][18]
- Induction of Apoptosis: The cellular DNA damage recognition machinery, including mismatch repair (MMR) proteins, identifies the platinum-DNA adducts.[18][19] This recognition triggers downstream signaling pathways that lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[17][21]



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Caption: Mechanism of action for **Carboplatin-d4** leading to apoptosis.

## Experimental Protocols for Analysis

**Carboplatin-d4** is indispensable as an internal standard for the quantification of Carboplatin in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

## High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for distinguishing the intact drug from its degradation products.[\[11\]](#)[\[22\]](#)

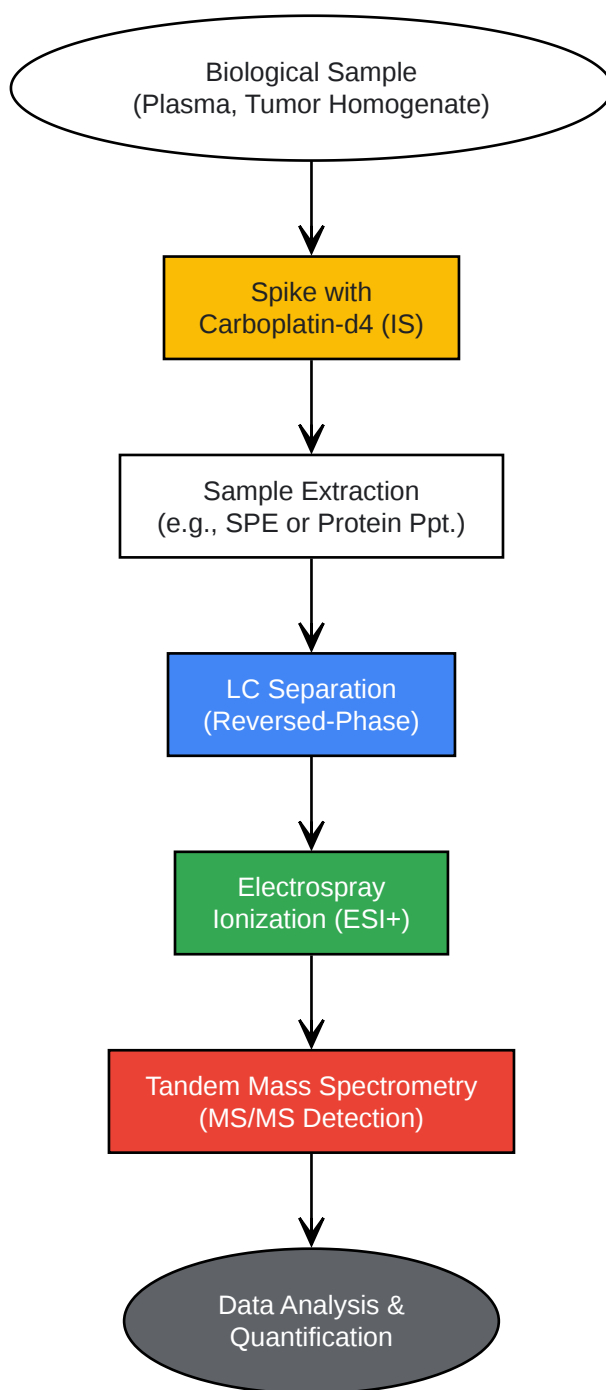
- Objective: To quantify Carboplatin in pharmaceutical dosage forms.
- Methodology:
  - Chromatographic System: An RP-HPLC system equipped with a UV detector.
  - Column: Inertsil amino column (250 mm × 4.6 mm, 5 µm particle size).[\[11\]](#)
  - Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water.[\[11\]](#)
  - Flow Rate: 2.0 mL/min.[\[11\]](#)
  - Detection: UV detection at a wavelength of 230 nm.[\[11\]](#)
  - Sample Preparation: A standard solution is prepared by dissolving Carboplatin reference standard in water to a concentration of 1 mg/mL.[\[11\]](#) Injection samples are diluted to fall within the calibration curve range.
  - Analysis: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity for quantifying Carboplatin in complex biological matrices like plasma and tumor tissue.[\[23\]](#)[\[24\]](#)

- Objective: To determine the concentration of intact Carboplatin in rat plasma ultrafiltrate and tumor homogenates.[\[24\]](#)
- Methodology:
  - Sample Preparation:

- To 50  $\mu$ L of plasma ultrafiltrate or 140  $\mu$ L of tumor homogenate supernatant, add **Carboplatin-d4** as the internal standard.
- Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[\[24\]](#)
- Chromatographic System: An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase column suitable for polar compounds.
- Mobile Phase: 5% acetonitrile in 0.5% acetic acid.[\[24\]](#)
- Flow Rate: 0.2 mL/min.[\[24\]](#)
- Mass Spectrometry: Operate in positive ESI mode. Monitor specific precursor-to-product ion transitions for both Carboplatin and the **Carboplatin-d4** internal standard.
- Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Carboplatin.



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Caption: Bioanalytical workflow for Carboplatin quantification using LC-MS/MS.

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